3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride
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Overview
Description
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride is a bicyclic compound that has garnered significant interest in medicinal chemistry. This compound is known for its unique structural features, which make it a promising building block for the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride typically involves a two-step process. The first step includes the reaction of cyclobutanone with N,N-bis(methoxymethyl)benzylamine in the presence of chlorotrimethylsilane. This reaction is carried out in acetonitrile at 40°C for three hours . The second step involves the cyclization of the intermediate product to form the desired bicyclic compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable nature of the synthetic route suggests that it can be adapted for large-scale production. The use of common reagents and relatively mild reaction conditions further supports its feasibility for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: The benzyl group can be substituted with other functional groups to create diverse analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under standard laboratory conditions .
Major Products
The major products formed from these reactions include various piperidine derivatives, which are of significant interest in medicinal chemistry due to their pharmacological properties .
Scientific Research Applications
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride has several scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Medicine: It is a precursor for the development of drugs targeting neurological disorders.
Industry: The compound’s unique structure makes it valuable in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows for selective binding to these targets, modulating their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic structures like 2-Azabicyclo[2.2.1]hept-5-en-3-one and various piperidine derivatives .
Uniqueness
What sets 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride apart is its unique combination of a benzyl group and a bicyclic structure, which provides a distinct set of chemical and pharmacological properties. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .
Properties
IUPAC Name |
3-benzyl-3-azabicyclo[3.1.1]heptan-6-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO.ClH/c15-13-11-6-12(13)9-14(8-11)7-10-4-2-1-3-5-10;/h1-5,11-12H,6-9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYLDZPTTKAKNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C2=O)CC3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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